

(Rac)-Vepdegestrant's Affinity for Estrogen Receptor Alpha: A Technical Overview

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding affinity and mechanism of action of **(Rac)-Vepdegestrant**, an investigational PROTAC (PROteolysis TArgeting Chimera) protein degrader targeting the estrogen receptor alpha (ERα). Vepdegestrant, also known as ARV-471, is under development for the treatment of estrogen receptor-positive (ER+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1][2] This document details quantitative binding and degradation data, outlines key experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding and Degradation Data

(Rac)-Vepdegestrant is the isomeric form of Vepdegestrant.[3][4] Preclinical studies have demonstrated Vepdegestrant's high potency in binding to and degrading $ER\alpha$. The following tables summarize the key quantitative metrics.



Parameter	Value	Assay	Source
Binding Affinity (Cell- Free)			
Ki	0.28 nM	Renilla Luciferase Displacement Assay	[5]
IC50	0.99 nM	Renilla Luciferase Displacement Assay	[5]
Degradation Potency (Cellular)			
DC50	~1-2 nM	Western Blot in ER+ breast cancer cell lines	[1]
DC50	~2 nM	Western Blot in ER+ breast cancer cell lines	[3][4][6]
DC50	0.9 nM	In-Cell Western Immunofluorescence (MCF7 cells)	[7]
Dmax	95%	In-Cell Western Immunofluorescence (MCF7 cells)	[7]

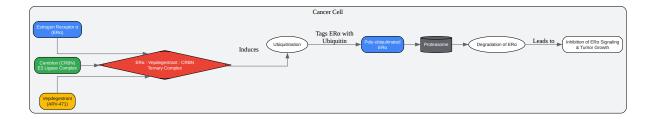
Table 1: Binding Affinity and Degradation Potency of Vepdegestrant for ERα.

Mechanism of Action: A PROTAC Approach

Vepdegestrant operates as a heterobifunctional molecule, designed to harness the cell's own protein disposal machinery to eliminate ERa.[1][8] It comprises three key components: a ligand that binds to the estrogen receptor, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two moieties.[5]



The binding of Vepdegestrant to both ER α and CRBN facilitates the formation of a ternary complex (ER α -Vepdegestrant-CRBN).[5][9] This proximity induces the E3 ligase to tag the ER α protein with ubiquitin. The poly-ubiquitinated ER α is then recognized and degraded by the proteasome.[1][6][8]



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Vepdegestrant's PROTAC mechanism of action.

Experimental Protocols

The determination of Vepdegestrant's binding affinity and degradation efficacy involves a series of biochemical and cellular assays.

Cell-Free Binding Affinity Assay: Renilla Luciferase Displacement

This assay quantifies the direct binding of Vepdegestrant to the recombinant ERα protein.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of Vepdegestrant for ER α .



Methodology:

- Reagents: Recombinant ERα protein, a known ERα ligand conjugated to Renilla luciferase (RL), and Vepdegestrant at various concentrations.
- Procedure: The RL-conjugated ligand is incubated with the recombinant ERα protein, resulting in a high luciferase signal.
- Vepdegestrant is then added in increasing concentrations, competing with the RL-conjugated ligand for binding to ERα.
- Data Analysis: The displacement of the RL-conjugated ligand leads to a decrease in the luciferase signal. The IC50 value is calculated from the dose-response curve of Vepdegestrant concentration versus luciferase signal inhibition. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.[5]

Cellular ERα Degradation Assays

These assays measure the ability of Vepdegestrant to induce the degradation of ER α within cancer cells.

1. Western Blotting

Objective: To visualize and quantify the reduction in $\text{ER}\alpha$ protein levels following treatment with Vepdegestrant.

Methodology:

- Cell Culture and Treatment: ER-positive breast cancer cell lines (e.g., MCF7) are cultured
 and then treated with varying concentrations of Vepdegestrant for a specified duration (e.g.,
 72 hours).[7] A vehicle-treated group serves as a control.
- Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.[10]
- Protein Quantification: The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) assay.[10]



- SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size
 using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then
 transferred to a polyvinylidene difluoride (PVDF) membrane.[10]
- Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then
 incubated with a primary antibody specific for ERα. A primary antibody for a housekeeping
 protein (e.g., GAPDH or β-actin) is used as a loading control.[10]
- Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction for visualization.[10]
- Quantification: The intensity of the protein bands is quantified using densitometry. The ERα levels are normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control.[10]

2. In-Cell Western Immunofluorescence

Objective: To provide a high-throughput method for quantifying ER α degradation in a cellular context.

Methodology:

- Cell Plating and Treatment: Cells are seeded in multi-well plates and treated with a range of Vepdegestrant concentrations.
- Fixation and Permeabilization: After treatment, cells are fixed and permeabilized to allow antibody entry.
- Immunostaining: Cells are incubated with a primary antibody against ERα and a normalization antibody (e.g., against a total protein stain).
- Detection: Fluorescently labeled secondary antibodies are used to detect the primary antibodies.
- Imaging and Analysis: The plates are scanned on an imaging system, and the fluorescence intensity for ERα is normalized to the total protein stain. The DC50 value is determined from

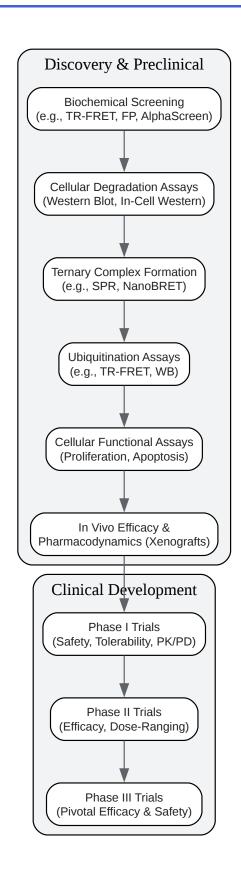


the resulting dose-response curve.[7]

Experimental and Drug Development Workflow

The evaluation of a PROTAC degrader like Vepdegestrant follows a structured workflow from initial screening to preclinical and clinical development.





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General workflow for PROTAC degrader development.



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